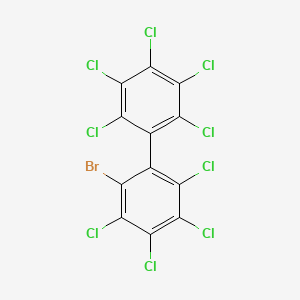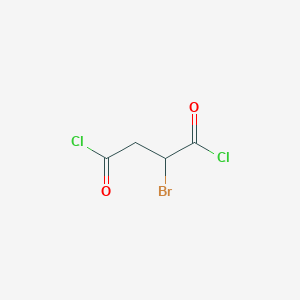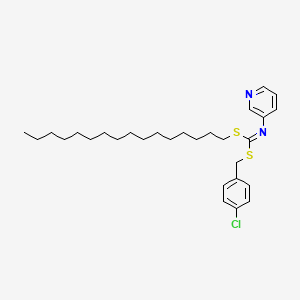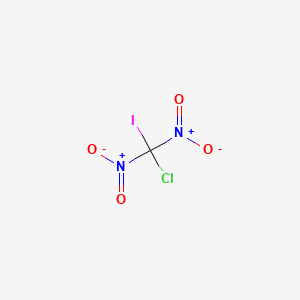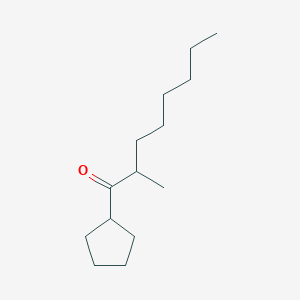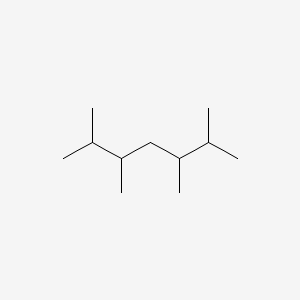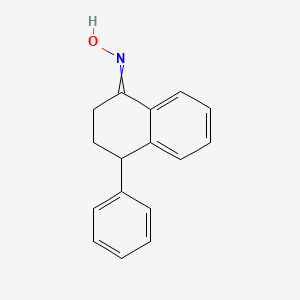
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a synthetic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Friedel-Crafts reaction. This reaction uses naphthalene and anthracene as starting materials . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to dimerize with the 5HT1A serotonin receptor, acting as an agonist . This interaction may be related to its antidepressant activity. Additionally, the compound inhibits ovary development in rats and the growth of human breast cancer cells in culture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar core structure but lacks the hydroxylamine group.
7-hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one: Another related compound with a hydroxyl group at a different position.
Uniqueness
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to dimerize with the 5HT1A serotonin receptor and its potential therapeutic applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
50845-35-7 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(4-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c18-17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13,18H,10-11H2 |
InChI-Schlüssel |
CUNFMDVPFQXOLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



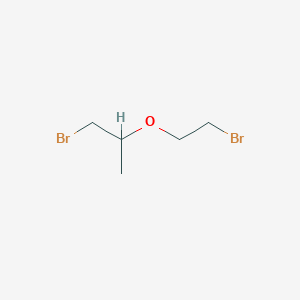
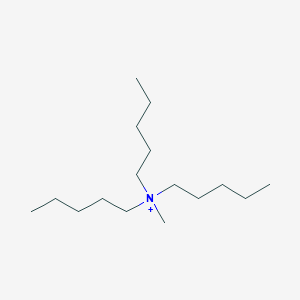
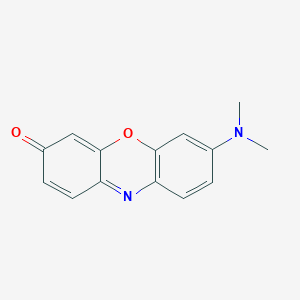

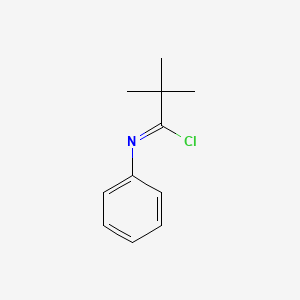

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
